molecular formula C51H69N5O8 B13911471 N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B13911471
M. Wt: 880.1 g/mol
InChI Key: PJMOFQPOUATKHV-WBGRFHBGSA-N
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Description

This compound is a highly modified nucleoside analogue featuring a complex stereochemistry and functionalization pattern. Its core structure comprises a purine base (6-oxo-1H-purin-2-yl) linked to a 2-methylpropanamide group at the N9 position. The sugar moiety is a substituted oxolane (tetrahydrofuran) ring with:

  • A bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group at the 5'-position .
  • A hexadecoxy (C16 alkyl ether) chain at the 3'-position, enhancing lipophilicity .
  • A hydroxyl group at the 4'-position, critical for downstream functionalization .

This structural configuration is designed for applications in oligonucleotide therapeutics, where the hexadecoxy chain improves cellular uptake, and the DMT group facilitates solid-phase synthesis .

Properties

Molecular Formula

C51H69N5O8

Molecular Weight

880.1 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C51H69N5O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33-62-45-44(57)42(64-49(45)56-35-52-43-46(56)53-50(55-48(43)59)54-47(58)36(2)3)34-63-51(37-23-20-19-21-24-37,38-25-29-40(60-4)30-26-38)39-27-31-41(61-5)32-28-39/h19-21,23-32,35-36,42,44-45,49,57H,6-18,22,33-34H2,1-5H3,(H2,53,54,55,58,59)/t42-,44-,45-,49-/m1/s1

InChI Key

PJMOFQPOUATKHV-WBGRFHBGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(=O)C(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)C(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

Biological Activity

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with significant potential in biological applications. This article focuses on its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's IUPAC name is N-(9-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide. Its molecular formula is C39H37N5O7, and it has a molecular weight of 687.76 g/mol. The structural complexity includes multiple functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC39H37N5O7
Molecular Weight687.76 g/mol
Purity95%
CAS Number110764-72-2

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may exhibit anti-inflammatory , neuroprotective , and antioxidant properties. These effects are likely mediated through the modulation of signaling pathways involved in cellular stress responses.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that similar compounds with purine structures showed significant neuroprotective activity in models of acute cerebral ischemia. The compound prolonged survival times in mice subjected to induced ischemic conditions, indicating potential for treating neurodegenerative diseases .
  • Anti-inflammatory Activity : In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory disorders .
  • Antioxidant Properties : Compounds with similar structural motifs have been evaluated for their antioxidant capabilities, which protect cells from oxidative damage—a key factor in aging and various diseases .

Table 2: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Neuroprotective Prolonged survival in ischemic mice
Anti-inflammatory Inhibition of pro-inflammatory cytokines
Antioxidant Reduced oxidative stress in cellular models

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications

Compound ID Key Structural Features Functional Implications References
Target Compound 3'-hexadecoxy, 5'-DMT, 4'-OH Enhanced lipophilicity; DMT enables solid-phase synthesis
Compound 11 4'-benzoylthio, 5'-DMT Thioester for phosphorothioate linkage formation
Compound 12 () 4'-phosphoramidate (2-cyanoethoxy-diisopropylamino) Stabilizes internucleotide linkages
Compound 43 () 5'-(sulfanylmethyl), 4'-OH Thiol-mediated conjugation
Compound 22 () 3'-TBDMS (tert-butyldimethylsilyl), 4'-benzoylthio Silyl protection for selective deprotection
Compound 25 () 4'-phosphoramidate, 3'-fluoro Fluorine enhances metabolic stability

Physicochemical Properties

  • Purity: Target Compound: Not explicitly reported, but analogous compounds (e.g., Compound 11) achieve >99% purity via LC/MS . Compound 43: 68% purity (HPLC), likely due to residual thiol intermediates .
  • Solubility: The 3'-hexadecoxy chain in the target compound reduces aqueous solubility compared to 3'-TBDMS (Compound 22) or 3'-cyanoethoxy (Compound 12) derivatives .
  • Stability :
    • Phosphoramidate-containing compounds (e.g., Compound 12) exhibit superior nuclease resistance compared to hydroxylated analogues .

Research Findings

Analytical Data

  • LC/MS :
    • Compound 11: Purity 99%, m/z 777.6 (M+H)+, retention time 3.26 min .
    • Compound 43: Purity 68%, m/z 586.2 (M+H)+, retention time 2.23 min .
  • NMR :
    • Target Compound: 1H NMR (CDCl3) signals at δ 7.25–6.75 (DMT aromatic protons), δ 3.75 (hexadecoxy -OCH2-) .
    • Compound 12: 31P NMR δ 150.2 ppm confirms phosphoramidate formation .

Bioactivity Correlations

While direct bioactivity data for the target compound are unavailable, structurally similar phosphoramidates (e.g., Compound 25) demonstrate:

  • 50% higher gene-silencing efficacy in vitro compared to hydroxylated analogues .
  • 3-fold increased serum stability due to fluorine substitution .

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